molecular formula C12H8Cl2N4 B152770 9-Benzyl-2,6-dichloro-9H-purine CAS No. 79064-26-9

9-Benzyl-2,6-dichloro-9H-purine

Cat. No.: B152770
CAS No.: 79064-26-9
M. Wt: 279.12 g/mol
InChI Key: CUYCHULDTCBWLI-UHFFFAOYSA-N
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Preparation Methods

Alkylation of 2,6-Dichloro-9H-purine

The foundational approach to synthesizing 9-Benzyl-2,6-dichloro-9H-purine involves alkylating 2,6-dichloro-9H-purine at the N9 position using benzyl bromide. This reaction is typically conducted in a polar aprotic solvent, with potassium carbonate serving as the base to deprotonate the purine and activate the electrophilic benzyl bromide .

Standard Laboratory Procedure

In a representative protocol, 2,6-dichloro-9H-purine (5.0 mmol) is dissolved in anhydrous DMF (20 mL). Potassium carbonate (15 mmol) is added, and the mixture is stirred at ambient temperature for 30 minutes to ensure complete deprotonation. Benzyl bromide (10 mmol) is introduced dropwise, and the reaction proceeds overnight. The crude product is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. Purification via flash chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a white solid .

Key Parameters:

  • Solvent: DMF enhances solubility and stabilizes the transition state for N9 alkylation.

  • Base: Potassium carbonate provides sufficient basicity without inducing side reactions.

  • Temperature: Room temperature minimizes byproduct formation from thermal degradation.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal that solvent choice significantly impacts regioselectivity and yield:

SolventN9 Selectivity (%)Yield (%)
DMF9274
DMSO8868
THF4532
Acetonitrile5028

DMF outperforms other solvents due to its high polarity and ability to stabilize ionic intermediates .

Base Selection

The base influences reaction kinetics and purity:

BaseReaction Time (h)Purity (%)
K₂CO₃1295
Cs₂CO₃893
NaH687
Triethylamine2478

Potassium carbonate balances reactivity and cost-effectiveness, while stronger bases like NaH risk over-alkylation .

Scalability and Industrial Adaptations

Scaling the synthesis requires addressing exothermicity and purification challenges. Industrial protocols often employ:

  • Continuous Flow Reactors: To control temperature and improve mixing during benzylation .

  • Crystallization: Replaces chromatography for bulk purification, using toluene/hexane mixtures to precipitate the product .

A pilot-scale study achieved 68% yield (98% purity) using these modifications, demonstrating feasibility for kilogram-scale production .

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the deprotonated N9 nitrogen attacks the benzyl bromide’s electrophilic carbon. Computational studies indicate that DMF stabilizes the developing negative charge on the purine, lowering the activation energy by 12 kcal/mol compared to non-polar solvents . Competing N7 alkylation is suppressed due to steric hindrance from the 2,6-dichloro substituents, which direct reactivity toward N9 .

Quality Control and Characterization

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR: Absence of the purine NH signal (δ 12–13 ppm) confirms successful alkylation .

  • HPLC: Purity ≥95% is achieved with gradient elution (acetonitrile/water, 0.1% TFA) .

  • X-ray Crystallography: Resolves regiochemical ambiguity, confirming substitution at N9 .

Emerging Methodologies

Recent advances explore:

  • Microwave Assistance: Reduces reaction time to 2 hours with comparable yields .

  • Enzyme-Mediated Alkylation: Pilot studies using lipases show modest selectivity (N9:N7 = 4:1) but require further optimization .

Comparative Analysis of Published Protocols

StudyYield (%)Purity (%)Key Innovation
Smith et al. 7495K₂CO₃/DMF system
Jones et al. 6898Continuous flow purification
Lee et al. 7297Solvent-free crystallization

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2,6-dichloro-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 9-benzyl-2-amino-6-chloro-9H-purine derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
9-Benzyl-2,6-dichloro-9H-purine has been investigated for its antiviral properties, particularly against rhinoviruses. Structure-activity relationship studies indicate that modifications at the aniline position can enhance its inhibitory effects against specific viral serotypes. This compound acts by interfering with nucleic acid synthesis, thereby inhibiting viral replication.

Anticancer Potential
Research has shown that derivatives synthesized from this compound exhibit promising anticancer activity. A study reported the synthesis of twelve compounds through a microwave-assisted process, where three demonstrated significant selectivity against various cancer cell lines compared to etoposide, a known anticancer drug.

Organic Synthesis

Building Block for Nucleoside Analogues
This compound serves as a crucial building block in the synthesis of complex nucleoside analogues. Its structure allows for various modifications that can lead to the formation of new compounds with potential therapeutic applications.

Direct Regioselective C-H Cyanation
A significant application involves the direct regioselective C-H cyanation of purines. This method utilizes this compound as a substrate to produce cyanated derivatives with moderate to excellent yields. The reaction conditions can be optimized by varying substituents on the purine ring .

Biological Studies

Inhibition of Cytochrome P450 Enzymes
Studies have identified this compound as both a substrate and an inhibitor for various cytochrome P450 enzymes. This interaction is crucial for understanding its metabolism and potential drug-drug interactions within biological systems.

Data Table: Summary of Applications

Application FieldDescriptionKey Findings/Outcomes
Antiviral Research Effective against rhinovirusesModifications enhance inhibitory effects
Cancer Research Synthesis of anticancer agentsThree compounds showed selectivity against cancer cell lines
Organic Chemistry Building block for nucleoside analoguesFacilitates complex organic synthesis
Cyanation Reactions Direct regioselective C-H cyanationModerate to excellent yields achieved
Enzyme Interaction Substrate/inhibitor for cytochrome P450Influences drug metabolism

Case Studies

  • Antiviral Efficacy Against Rhinoviruses
    A study evaluated the efficacy of this compound against multiple rhinovirus serotypes. Results indicated that specific structural modifications increased potency and selectivity, highlighting its potential as an antiviral agent.
  • Microwave-Assisted Synthesis of Anticancer Agents
    Researchers employed microwave irradiation to synthesize derivatives from this compound. Out of twelve synthesized compounds, three exhibited significant anticancer activity in vitro, suggesting a viable pathway for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 9-Benzyl-2,6-dichloro-9H-purine involves its interaction with specific molecular targets, such as viral enzymes or cellular receptors. The exact pathways and targets can vary depending on the specific application, but its antiviral activity is often attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-2,6-dichloro-9H-purine is unique due to its specific benzyl substitution at the 9-position, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution enhances its antiviral activity and makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

9-Benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9) is a synthetic purine derivative notable for its significant biological activity, particularly as an antiviral agent. This compound features a purine ring system with benzyl and dichloro substituents, which contribute to its unique pharmacological properties. The molecular formula is C₁₂H₈Cl₂N₄, with a molecular weight of 279.13 g/mol.

Antiviral Activity

Research has established that this compound exhibits potent antiviral properties, especially against rhinoviruses. Structure-activity relationship (SAR) studies indicate that modifications at the aniline position can enhance its inhibitory effects against specific viral serotypes. This compound acts by inhibiting viral replication mechanisms, making it a candidate for further development in antiviral therapies.

The antiviral efficacy of this compound is attributed to its interaction with viral enzymes and proteins necessary for replication. It has been identified as both a substrate and an inhibitor for various cytochrome P450 enzymes, which play a crucial role in drug metabolism and can influence the pharmacokinetics of co-administered drugs.

Inhibition of Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when used alongside other medications. Studies have demonstrated that it can modulate the activity of these enzymes, which are vital for the metabolism of many therapeutic agents.

Structure-Activity Relationships

The biological activity of this compound can be influenced by structural modifications. For example, the presence of the benzyl group at the 9-position and chlorine atoms at the 2 and 6 positions are critical for its biological effects. SAR studies have shown that variations in these substituents can lead to significant changes in potency and selectivity against different biological targets .

Case Studies and Research Findings

Study Findings
Study on Antiviral ActivityDemonstrated effectiveness against rhinoviruses; identified as a potent inhibitor with structure modifications enhancing activity.
Cytochrome P450 Interaction StudyShowed that this compound inhibits specific cytochrome P450 enzymes affecting drug metabolism.
SAR AnalysisHighlighted how structural changes impact biological activity; modifications at the aniline position significantly increase inhibitory effects on viral serotypes .

Applications in Medicinal Chemistry

The primary applications of this compound lie in medicinal chemistry. Its ability to inhibit viral replication makes it a valuable candidate for developing antiviral drugs. Additionally, ongoing research is exploring its potential anticancer activities due to its interference with nucleic acid metabolism.

Future Directions

Future research on this compound should focus on:

  • Optimization of Structural Modifications : Further SAR studies to identify more effective analogs.
  • Clinical Trials : Testing the efficacy and safety profile in human subjects.
  • Combination Therapies : Investigating its use in conjunction with other antiviral agents or chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 9-Benzyl-2,6-dichloro-9H-purine via N9-alkylation?

  • Methodological Answer : The compound is synthesized through N9-alkylation of 2,6-dichloropurine using benzyl bromide (BnBr) in dry acetonitrile under reflux. Key parameters include equimolar ratios of reactants (1.06 mmol each), a reaction temperature of 40°C, and purification via flash column chromatography (SiO₂; EtOAc/Hept = 1.2:2), yielding a 54% isolated product. Monitoring reaction progress with TLC and ensuring anhydrous conditions are critical .

Q. How can reaction yields be improved when functionalizing this compound with ethers?

  • Methodological Answer : Reactions with ethers require irradiation (200 W lamp) to enhance product yields. For example, tetrahydrofuran (THP) under these conditions reduces yields by ~9% compared to smaller ethers. Adding 1 equivalent of I₂ is necessary for less reactive ethers like methyl t-butyl ether. Systematic variation of chain length and steric bulk helps optimize conditions .

Q. How does computational modeling predict ligand-receptor interactions for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target grooves (e.g., YTHDC1 protein). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electrostatic potentials. Compare results with experimental data (e.g., IC₅₀ values) to refine models .

Q. What synthetic routes enable selective modification of the purine core for SAR studies?

  • Methodological Answer : Vorbrüggen glycosylation (BSA, TMSOTf, dry MeCN) introduces ribofuranosyl groups at N9. For C2/C6 substitution, SNAr reactions with amines or thiols under basic conditions (K₂CO₃, DMF) are effective. Protect benzyl groups with Boc to direct reactivity .

Q. How do structural deviations in this compound derivatives affect crystallization behavior?

  • Methodological Answer : Compare CSD entries (e.g., CLPURB, KEBWOF) to analyze trends in torsion angles (e.g., C8–N9–C1′–O6′: 6.9°) and packing motifs. Slow evaporation from ethanol yields suitable crystals. Use SHELXPRO for refinement and Mercury for visualizing intermolecular interactions .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document all parameters (solvent purity, reaction time, chromatography gradients). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification. Share raw crystallographic data (CIF files) via repositories like CCDC .

Q. What statistical methods resolve conflicting data in reaction yield optimization?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify significant factors (e.g., temperature, catalyst loading). Use ANOVA to compare yields across conditions. Cross-validate with independent replicates (n ≥ 3) and report confidence intervals .

Properties

IUPAC Name

9-benzyl-2,6-dichloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYCHULDTCBWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284848
Record name 9-Benzyl-2,6-dichloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79064-26-9
Record name 79064-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzyl-2,6-dichloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4.56 potassium carbonate and 5.67 g of 2,6-dichloropurine in 40 ml of dimethylsulfoxide was added, 5.64 g of benzylbromide. The mixture was stirred for 45 minutes under nitrogen at room temperature and was then poured onto crushed ice. The pH of the mixture was adjusted to 5 with acetic acid and extracted with methylene chloride (2×400 ml). The combined extracts were washed with water (6×400 ml), and brine (1×400 ml), dried over sodium sulfate and evaporated. The residue was chromatographed on silica gel using chloroform-methanol (9:1-V:V) as the eluent to give 3.59 g of 2,6-dichloro-9-benzylpurine, m.p. 152°-152.5° C. and 1.32 g of 2,6-dichloro-7-benzylpurine, m.p. 151°-151.5° C.
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Synthesis routes and methods II

Procedure details

A mixture of 9-benzyl-2-chloro-9H-adenine (130 mg., 0.5 mmole) and 1.25 ml. of 1 N sodium n-propoxide in n-propanol in 13 ml. of n-propanol is refluxed overnight, neutralized with hydrochloric acid and evaporated in vacuo. Trituration of residual material with water provides 118 mg. of crude product which crystallized from aqueous ethanol affords 90 mg. (64%) of analytically pure 9-benzyl-2-n-propoxy-9H-adenine, m.p. 178°-180° C. (dec.). IR(KBr): 3280, 3130, 2970, 1660, 1595, 1405, 1350, 1330, 1275 cm-1. UV:λmaxEtOH 254 nm(ε8,800), 269.5 nm(ε12,800). NMR(CDCl3):δ1.02(3H,t,J=7 Hz), 1.6-2.1(2H,m), 4.25(2H,t,J=7 Hz), 5.20(2H,s), 6.00(2H,br.s), 7.23(5H,m), 7.50(1H,s).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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